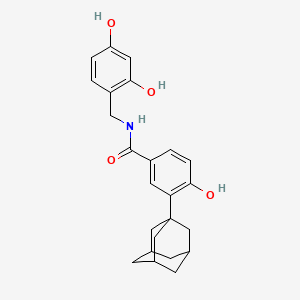
Polyhydroxy benzamide derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyhydroxy benzamide derivative 4 is a compound belonging to the benzamide family, characterized by the presence of multiple hydroxyl groups attached to the benzene ring. Benzamide derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyhydroxy benzamide derivative 4 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of green and reusable catalysts, such as diatomite earth@IL/ZrCl4, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Polyhydroxy benzamide derivative 4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Polyhydroxy benzamide derivative 4 has a wide range of applications in scientific research:
Mechanism of Action
Polyhydroxy benzamide derivative 4 exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as hypoxia-inducible factor 1 (HIF-1) and other protein kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial Activity: Binds to bacterial proteins, disrupting their function and leading to cell death.
Antioxidant Activity: Scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Comparison with Similar Compounds
Polyhydroxy benzamide derivative 4 is unique due to its multiple hydroxyl groups, which enhance its reactivity and biological activity. Similar compounds include:
N-benzhydryl benzamide: Known for its strong electron-donating effects and potential biological activities.
N, N-diphenethyl benzamide: Exhibits significant antibacterial and anticancer properties.
N, N-dihexyl benzamide: Used in various industrial applications due to its stability and reactivity.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H27NO4/c26-19-3-1-18(22(28)9-19)13-25-23(29)17-2-4-21(27)20(8-17)24-10-14-5-15(11-24)7-16(6-14)12-24/h1-4,8-9,14-16,26-28H,5-7,10-13H2,(H,25,29) |
InChI Key |
FXWMRZHJFYXBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















